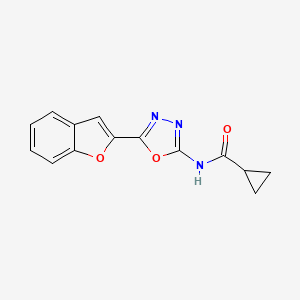

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a benzofuran ring, an oxadiazole ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-12(8-5-6-8)15-14-17-16-13(20-14)11-7-9-3-1-2-4-10(9)19-11/h1-4,7-8H,5-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYKLOGFBQFCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the benzofuran and oxadiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

Reduction: The oxadiazole ring can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique structure that includes a benzofuran moiety and an oxadiazole ring. Its molecular formula is , and it has a molecular weight of approximately 243.22 g/mol. The presence of the oxadiazole ring is noteworthy as it contributes to the compound's biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide exhibit significant anticancer properties.

- Mechanism of Action : The compound may inhibit critical enzymes involved in cancer progression, such as polo-like kinase 4 (PLK4). Inhibition of PLK4 can lead to reduced cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

- Case Studies : A study evaluated the structure-activity relationship (SAR) of similar compounds and found that modifications to the benzofuran structure significantly enhanced their anticancer activity. Compounds with specific substitutions showed increased potency against various cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly its potential to inhibit monoamine oxidase (MAO), specifically MAO-B, which is linked to neurodegenerative disorders such as Parkinson's disease.

- Enzyme Inhibition : Preliminary studies suggest that this compound may selectively inhibit MAO-B, leading to increased levels of neurotransmitters like dopamine. This could alleviate symptoms associated with neurodegenerative diseases.

Potential Applications

The diverse biological activities exhibited by this compound suggest several potential applications:

- Pharmaceutical Development : Given its anticancer and neuroprotective properties, this compound could serve as a lead compound for drug development targeting cancer and neurodegenerative diseases.

- Research Tool : It can be utilized in biochemical assays to study enzyme inhibition mechanisms and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and oxadiazole derivatives, such as:

- Benzofuran-2-carboxylic acid

- 1,3,4-Oxadiazole-2-thiol

- Cyclopropanecarboxamide derivatives

Uniqueness

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical properties. The presence of both benzofuran and oxadiazole rings in a single molecule allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications .

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to an oxadiazole ring and a cyclopropanecarboxamide group. Its molecular formula is , with a molecular weight of approximately 216.20 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Cytotoxicity

Recent studies have indicated that compounds containing the benzofuran and oxadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown enhanced cytotoxicity compared to their parent compounds. The introduction of the oxadiazole ring has been associated with increased DNA damaging activity in certain cancer cell lines, suggesting a potential mechanism for their anticancer effects .

Table 1: Cytotoxic Activity of Benzofuran and Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (Benzofuran) | MCF-7 (Breast Cancer) | 15 | DNA Damage |

| Compound B (Oxadiazole) | A549 (Lung Cancer) | 10 | Apoptosis Induction |

| This compound | HCT116 (Colorectal Cancer) | 12 | Cell Cycle Arrest |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Studies suggest that compounds with oxadiazole rings can interact directly with DNA, leading to strand breaks and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : The compound may induce apoptosis through the activation of caspases and other apoptotic pathways, which are critical for eliminating cancerous cells .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at various phases, preventing cancer cells from proliferating .

Case Studies

Several case studies have demonstrated the efficacy of benzofuran and oxadiazole derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative similar to this compound was tested against MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value of 15 µM, primarily through DNA damage mechanisms .

- A549 Lung Cancer Model : Another study highlighted the effectiveness of an oxadiazole derivative in A549 lung cancer cells, achieving an IC50 value of 10 µM. This compound was noted for its ability to induce apoptosis and inhibit cell proliferation significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.